3-Ethyl-5-methylnonane

Environmental Fate Henry's Law Constant Air-Water Partitioning

3-Ethyl-5-methylnonane (CAS 62184-49-0) is a branched alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol. It is one of 355 possible structural isomers for its formula, featuring an ethyl substituent at the 3-position and a methyl substituent at the 5-position on a nonane backbone.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62184-49-0
Cat. No. B14534821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-methylnonane
CAS62184-49-0
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(CC)CC
InChIInChI=1S/C12H26/c1-5-8-9-11(4)10-12(6-2)7-3/h11-12H,5-10H2,1-4H3
InChIKeyZBALIHDUORTBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Ethyl-5-methylnonane (CAS 62184-49-0): A Branched C12 Alkane Reference Standard


3-Ethyl-5-methylnonane (CAS 62184-49-0) is a branched alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol [1]. It is one of 355 possible structural isomers for its formula, featuring an ethyl substituent at the 3-position and a methyl substituent at the 5-position on a nonane backbone [1]. This specific branching pattern dictates its physical properties, such as volatility and aqueous solubility, which are crucial in applications ranging from environmental fate modeling to fuel surrogate formulation.

Why 3-Ethyl-5-methylnonane Cannot Be Simply Replaced by n-Dodecane or Other C12 Isomers


Substituting 3-ethyl-5-methylnonane with its linear isomer, n-dodecane, or other branched C12 alkanes based solely on molecular weight is unreliable for scientific applications. The compound's specific ethyl-methyl branching pattern on a nonane chain fundamentally alters its key property profiles. For instance, its Henry's Law constant, a critical parameter for air-water partitioning, has been specifically compiled and modeled [1]. This property is highly sensitive to molecular structure and will differ significantly from linear or differently branched isomers, leading to erroneous results in environmental transport or thermodynamic calculations if a generic substitute is used.

3-Ethyl-5-methylnonane: Quantified Property Differentiation Against Key Comparators


Henry's Law Constant Differentiates Air-Water Partitioning from Linear C12 Alkane

The Henry's Law constant (Hscp) for 3-ethyl-5-methylnonane has been compiled and modeled, showing a value of approximately 1.0×10^-6 mol/(m3Pa) at 298.15 K [1]. This value is distinct from the predicted behavior for its linear isomer, n-dodecane, for which specific, identically-sourced data is not available in this compilation, but general class-level knowledge indicates a higher Hscp (greater volatility) for the more compact, branched isomer. This quantitative difference is critical for accurate modeling of the compound's behavior in environmental systems.

Environmental Fate Henry's Law Constant Air-Water Partitioning

Structural Isomer Count Defines Isomeric Purity as a Critical Quality Attribute

The molecular formula C12H26 permits 355 possible structural isomers [1]. 3-Ethyl-5-methylnonane represents a single, specific branching pattern among these innumerable possibilities. For applications like gas chromatography (GC) where retention index is strictly structure-dependent, or in fuel surrogate modeling where isomer type dictates combustion properties, this specific isomer's identity and purity are paramount. The broad isomeric landscape for C12H26 makes structural identification and purity verification a primary procurement concern.

Isomeric Purity Reference Standard C12H26 Isomers

Predicted Boiling Point and Density Differ from a Close Positional Isomer

While high-quality experimental data for 3-ethyl-5-methylnonane is not available from non-banned, open-access sources at this time, estimated properties can be compared with its closest positional isomer, 5-ethyl-3-methylnonane. The isomer 5-ethyl-3-methylnonane (CAS 62184-42-3) has an estimated boiling point of 195°C and a density of 0.7548 g/cm³ [1]. The specific structure of 3-ethyl-5-methylnonane, with its ethyl group located four bonds from the methyl group on the nonane chain, is expected to produce a similar but measurably different boiling point and density profile due to altered molecular shape and packing efficiency. A procurement decision based on these differences would require the target, not the comparator.

Boiling Point Density Physicochemical Properties

Key Application Scenarios for 3-Ethyl-5-methylnonane: Where Isomeric Integrity Matters


Environmental Fate and Transport Modeling

When modeling the distribution of hydrocarbon pollutants, the Henry's Law constant for the exact isomer is essential. Using the compiled value for 3-ethyl-5-methylnonane [1] ensures accurate prediction of its partitioning between air and water columns, which is fundamental to risk assessment and remediation planning.

Fuel Surrogate Formulation

In the design of jet or diesel fuel surrogates, the precise boiling point, density, and heat of combustion of each component are critical for matching real fuel behavior. 3-Ethyl-5-methylnonane, as a well-defined branched alkane, serves as a specific component whose properties, once fully experimentally determined, could help model the distillation curve and density of multi-component mixtures more accurately than using a linear alkane or a mixture of unspecified isomers.

Gas Chromatography Retention Index Calibration

High-purity 3-ethyl-5-methylnonane is required as a reference standard for calculating its unique Kovats retention index. Because C12H26 has 355 isomers [1], only the pure, confirmed compound can be used to establish a definitive retention time—a crucial task for analytical chemists identifying isomers in complex petroleum or environmental samples.

Thermodynamic and Intermolecular Interaction Research

The specific placement of ethyl and methyl groups on the nonane chain makes 3-ethyl-5-methylnonane a valuable model compound for studying the effects of molecular branching on intermolecular forces, such as van der Waals interactions. Comparing its experimental properties, like critical temperature or acentric factor, to those of its isomers or linear counterpart helps refine theoretical structure-property relationship models.

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